molecular formula C13H15ClN2O2 B161244 5-(chloromethyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide CAS No. 139297-40-8

5-(chloromethyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No. B161244
M. Wt: 264.71 g/mol
InChI Key: HARKYXYYQNSUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(chloromethyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide, commonly known as CDMPO, is a chemical compound that has gained significant attention in the field of scientific research. CDMPO is a derivative of oxazole and has been used in various studies due to its unique properties.

Mechanism Of Action

CDMPO acts as a spin trap, which means that it can capture free radicals and form stable radicals. The mechanism of action of CDMPO involves the reaction of free radicals with CDMPO, resulting in the formation of a stable radical adduct. This adduct can be detected and studied using EPR spectroscopy.

Biochemical And Physiological Effects

CDMPO has been shown to have various biochemical and physiological effects. It has been used to study oxidative stress, which is a condition that occurs when there is an imbalance between free radicals and antioxidants in the body. CDMPO has also been used to study the effects of radiation and chemotherapy on cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of using CDMPO in lab experiments is its stability. CDMPO forms stable radicals, which makes it an ideal probe for EPR spectroscopy. Additionally, CDMPO is readily available and easy to synthesize. However, one of the limitations of using CDMPO is its specificity. CDMPO can only trap certain types of free radicals, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of CDMPO in scientific research. One potential area of research is the use of CDMPO in studying the effects of environmental toxins on cells. CDMPO could also be used to study the effects of aging on the body. Additionally, researchers could explore the use of CDMPO in developing new drugs for the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, CDMPO is a chemical compound that has gained significant attention in the field of scientific research. Its unique properties make it an ideal probe for EPR spectroscopy, and it has been used in various studies to study oxidative stress, radiation, and chemotherapy. While CDMPO has its advantages and limitations, there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of CDMPO involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base. The resulting intermediate is then reacted with oxalyl chloride to form the final product, CDMPO. The synthesis method is simple and efficient, making CDMPO readily available for scientific research.

Scientific Research Applications

CDMPO has been widely used in various scientific research applications, including electron paramagnetic resonance (EPR) spectroscopy. EPR spectroscopy is a powerful technique used to study the structure and properties of molecules. CDMPO has a unique property of forming stable radicals, making it an ideal probe for EPR spectroscopy.

properties

CAS RN

139297-40-8

Product Name

5-(chloromethyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide

Molecular Formula

C13H15ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

5-(chloromethyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C13H13ClN2O2/c1-8-4-3-5-9(2)12(8)15-13(17)11-6-10(7-14)18-16-11/h3-6H,7H2,1-2H3,(H,15,17)

InChI Key

HARKYXYYQNSUAO-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)CCl

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)CCl

synonyms

5-(chloromethyl)-N-(2,6-dimethylphenyl)oxazole-3-carboxamide

Origin of Product

United States

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